Canfosfamide Hydrochloride, also known as TLK286, is a novel compound classified as a glutathione analog. It is primarily being investigated for its potential in cancer treatment due to its selective cytotoxicity against tumor cells that overexpress glutathione S-transferase P1-1. This enzyme is frequently found in various cancers, including ovarian cancer, making canfosfamide a targeted therapeutic option. The compound acts as a prodrug, requiring metabolic activation to exert its anticancer effects.
Canfosfamide Hydrochloride is derived from modifications of glutathione, a naturally occurring antioxidant in the body. It falls under the category of antineoplastic agents, specifically designed to target cancer cells through mechanisms that exploit their biochemical environment. The compound has been the subject of various studies aimed at understanding its efficacy and safety in clinical settings, particularly in combination therapies with other chemotherapeutic agents.
The synthesis of Canfosfamide Hydrochloride involves several steps that focus on creating a stable formulation suitable for therapeutic use. The process typically includes:
The synthesis often involves chemical reactions that modify the structure of glutathione to enhance its anticancer properties while ensuring that it can be activated by glutathione S-transferase P1-1 upon administration .
The molecular structure of Canfosfamide Hydrochloride features a conjugate of a glutathione analog with an N,N,N',N'-tetrakis(2-chloroethyl) phosphorodiamidate moiety. This design allows for selective activation by specific enzymes present in cancer cells.
Canfosfamide acts primarily through alkylation reactions, where it forms covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells. Upon activation by glutathione S-transferase P1-1, the prodrug releases an active phosphorodiamidate that exerts cytotoxic effects on rapidly dividing cells.
The mechanism involves:
Canfosfamide exerts its anticancer effects by selectively targeting cancer cells that overexpress glutathione S-transferase P1-1. The mechanism involves:
Canfosfamide Hydrochloride has significant potential applications in oncology:
Canfosfamide hydrochloride (Chemical name: (2S)-2-amino-5-[[(1R)-1-[[[2-[[bis[bis(2-chloroethyl)amino]phosphinyl]oxy]ethyl]sulfonyl]methyl]-2-[[(R)-carboxyphenylmethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid monohydrochloride) is a glutathione analog prodrug with a defined stereochemistry critical for its bioactivation. The molecule contains three chiral centers with absolute configurations at the glutamyl α-carbon (S), cysteine β-carbon (R), and phenylglycine α-carbon (R) [1] [6]. This specific stereochemical arrangement facilitates its selective recognition and activation by glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in tumor cells [8]. The molecular structure integrates a sulfonyl alkyl phosphorodiamidate moiety, which undergoes enzymatic cleavage to release cytotoxic fragments [9].
Table 1: Key Structural Identifiers of Canfosfamide Hydrochloride
Property | Value/Descriptor |
---|---|
CAS Number (HCl) | 439943-59-6 |
Molecular Formula | C₂₆H₄₁Cl₅N₅O₁₀PS |
Molecular Weight | 823.93 g/mol |
Chiral Centers | 3 (S, R, R) |
Canonical SMILES | Cl.NC@@HC(O)=O |
InChIKey | NECZZOFFLFZNHL-XVGZVFJZSA-N |
X-ray crystallography and NMR spectroscopy confirm that the active (R,R,S)-diastereomer exhibits superior binding to GST P1-1 compared to other stereoisomers [1]. The hydrochloride salt form enhances aqueous solubility during pharmaceutical processing [4].
Canfosfamide hydrochloride exists as a white to off-white crystalline solid with limited aqueous solubility (0.0385 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL) [5] [7]. Its stability is highly dependent on pH, temperature, and formulation composition:
Table 2: Stability-Influencing Factors and Mitigation Strategies
Factor | Effect on Stability | Pharmaceutical Mitigation |
---|---|---|
pH < 4.0 | Hydrolysis of phosphoramidate bond | Citrate buffer (pH 5.5–6.0) |
pH > 8.0 | Oxidation of thioether linkage | Nitrogen/argon headspace during processing |
Temperature > 30°C | Dehydration and polymer formation | Lyophilization |
Aqueous Media | Hydrolytic degradation | Lyophilized powder reconstitution |
Lyophilized formulations using sodium citrate dihydrate (10–50 mM) effectively buffer the system at pH 5.5–6.0, reducing degradation to <2% over 24 hours post-reconstitution [4]. The compound melts with decomposition at approximately 200°C [3].
The synthesis of canfosfamide hydrochloride employs a convergent strategy linking two key intermediates: a glutathione-derived tripeptide and a sulfonyl alkyl phosphorodiamidate moiety. Critical steps include:1. Chiral Intermediate Synthesis:- L-γ-glutamyl-(R)-cysteine dipeptide coupling using N-Boc protection- Enantioselective synthesis of (R)-2-phenylglycine via Sharpless epoxidation [1]2. Sulfonylation: Reaction of 2-chloroethanesulfonyl chloride with the cysteine thiol, followed by oxidation to the sulfone [4].3. Phosphoramidate Coupling: Nucleophilic displacement of the sulfone’s chlorine with tetrakis(2-chloroethyl) pyrophosphoramide [9].4. Final Deprotection/Salt Formation: HCl-mediated deprotection yields the hydrochloride salt [3].
Process optimization focuses on:
Table 3: Synthetic Route Optimization Impact
Parameter | Initial Process | Optimized Process |
---|---|---|
Overall Yield | 12% | 41% |
Purity (HPLC) | 92% | 99.5% |
bis(2-Chloroethyl)amine | 500 ppm | <10 ppm |
Production Time | 15 steps | 9 steps |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4